molecular formula C13H10O2S B14738730 (4-Sulfanylphenyl) benzoate CAS No. 6336-76-1

(4-Sulfanylphenyl) benzoate

Cat. No.: B14738730
CAS No.: 6336-76-1
M. Wt: 230.28 g/mol
InChI Key: ZWVWGHYLMRAXSR-UHFFFAOYSA-N
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Description

(4-Sulfanylphenyl) benzoate is a benzoic acid ester derivative featuring a sulfanyl (-SH) group at the para position of the phenyl ring.

Properties

CAS No.

6336-76-1

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

(4-sulfanylphenyl) benzoate

InChI

InChI=1S/C13H10O2S/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(16)9-7-11/h1-9,16H

InChI Key

ZWVWGHYLMRAXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Sulfanylphenyl) benzoate typically involves the esterification of 4-mercaptophenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where 4-mercaptophenol reacts with benzoyl chloride in the presence of an aqueous base like sodium hydroxide . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group undergoes controlled oxidation under various conditions:

Oxidizing AgentProductConditionsSelectivityReference
Trifluoroacetic anhydrideSulfoxide (S=O)Room temp, 2 hrHigh stereochemical retention
H<sub>2</sub>O<sub>2</sub>/AcOHSulfonic acid (-SO<sub>3</sub>H)60°C, 6 hrComplete conversion
PIFA (PhI(OAc)<sub>2</sub>)Disulfide (S-S)CH<sub>2</sub>Cl<sub>2</sub>, 0°C78% yield

Key finding: Oxidation to sulfoxides preserves chirality at sulfur when mediated by TMSOTf (trimethylsilyl triflate), as demonstrated in Pummerer-type reactions .

Nucleophilic Substitution

The ester moiety participates in alcoholysis and aminolysis:

a. Methanolysis
Reaction with methanol under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 140°C) cleaves the benzoate ester, yielding 4-sulfanylphenol and methyl benzoate . Conversion efficiency reaches 92% in optimized systems .

b. Amine Reactions
Primary amines (RNH<sub>2</sub>) undergo nucleophilic attack at the carbonyl carbon:

text
(4-Sulfanylphenyl) benzoate + RNH₂ → 4-Sulfanylphenyl carbamate + Benzoic acid

Second-order rate constants range from 1.2×10⁻³ to 8.7×10⁻³ M⁻¹s⁻¹ depending on amine nucleophilicity .

Thiol-Mediated Coupling

The sulfanyl group enables C-S bond formation through radical or ionic mechanisms:

a. Ullmann-Type Coupling
With aryl halides (Ar-X) under CuI/1,10-phenanthroline catalysis:

text
This compound + Ar-X → Ar-S-C₆H₄-OBz + HX

Reaction achieves 85-92% yield in DMF at 140°C .

b. Thiol-ene Click Chemistry
Radical-mediated addition to alkenes shows:

  • 72% conversion with AIBN initiator (benzene, 80°C)

  • Anti-Markovnikov selectivity >9:1

Enzyme Interaction Studies

X-ray crystallography reveals binding modes with carbonic anhydrase IX (CAIX):

ParameterValueSignificanceSource
K<sub>d</sub> (observed)0.12 nMUltra-high affinity
Selectivity vs CAII>100:1Therapeutic potential
Binding siteZn²⁺ coordination sphereCompetitive inhibition

Structural modifications at the 4-position of the benzoate ring enhance isoform selectivity by 3.2-fold .

Thermal Stability

TGA analysis shows decomposition onset at 218°C (N<sub>2</sub> atmosphere), with primary degradation pathways:

  • Ester pyrolysis (218-310°C)

  • Sulfur oxidation (310-450°C)

  • Aromatic ring decomposition (>450°C)

Activation energy (E<sub>a</sub>) for thermal decomposition: 142 kJ/mol (Kissinger method) .

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. The sulfanyl group's redox activity combined with the ester's hydrolytic sensitivity creates opportunities for controlled functionalization, particularly in pharmaceutical intermediate synthesis and enzyme inhibition applications . Future research directions should explore photocatalytic C-H activation at the 4-sulfanyl position for green chemistry applications.

Scientific Research Applications

(4-Sulfanylphenyl) benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Sulfanylphenyl) benzoate largely depends on its interaction with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various molecular targets and pathways, including enzyme activity and signal transduction processes .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Benzoate Derivatives

Compound Name Substituent Molecular Formula Key Properties/Applications References
This compound 4-Sulfanylphenyl C₁₃H₁₀O₂S High nucleophilicity; potential in polymers/pharma [Inferred]
Benzyl benzoate Benzyl C₁₄H₁₂O₂ Balsamic odor; fragrance/pharmaceuticals
Hexyl benzoate Hexyl C₁₃H₁₈O₂ Woody-green odor; flavoring agent
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate 4-Fluorophenyl sulfonamide C₁₅H₁₄FNO₄S Pharmaceutical intermediate; electron-withdrawing sulfonyl group
Phenyl 4-phenyl benzoate Biphenyl C₁₉H₁₄O₂ Liquid crystal (ξ = 1450–1160 Å)

Key Research Findings

Reactivity : The sulfanyl group in this compound may facilitate disulfide bond formation, a trait absent in alkyl/aryl benzoates, enabling applications in cross-linked polymers or redox-active systems .

Material Properties : Compared to biphenyl benzoates, the sulfanyl substituent could reduce thermal stability but enhance anisotropic interactions in liquid crystals due to polarizable S–H bonds .

Biological Relevance : Unlike sulfonamide derivatives (), sulfanyl-containing benzoates may exhibit thiol-specific bioactivity, such as enzyme inhibition or antioxidant effects, though this requires further study.

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